molecular formula C15H14N2O5S B281018 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid

Cat. No.: B281018
M. Wt: 334.3 g/mol
InChI Key: YKFXGUMDHKFPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid inhibits the activity of HDAC enzymes by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the repression of oncogenes. This compound has also been shown to induce the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. This compound has been shown to be well-tolerated in clinical trials and has demonstrated promising results in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of HDACs in gene regulation and disease. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research on 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid. One direction is the development of more potent and selective HDAC inhibitors. Another direction is the combination of this compound with other cancer therapies to improve its efficacy. Additionally, the role of HDACs in other diseases, such as neurodegenerative diseases and inflammatory diseases, is an area of active research. Further studies are needed to fully understand the potential therapeutic applications of this compound and other HDAC inhibitors.
Conclusion:
This compound is a promising HDAC inhibitor that has demonstrated potential therapeutic applications in cancer and other diseases. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the activation of tumor suppressor genes and the repression of oncogenes. This compound has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells and has demonstrated promising results in clinical trials. Further research is needed to fully understand the potential therapeutic applications of this compound and other HDAC inhibitors.

Synthesis Methods

The synthesis of 3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid involves the reaction of 2-amino-6-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-1,3-propanediol to form the amide intermediate. The amide intermediate is further reacted with sulfonyl chloride to form the final product, this compound.

Scientific Research Applications

3-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-propionic acid has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has been shown to be effective against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer.

Properties

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

3-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]propanoic acid

InChI

InChI=1S/C15H14N2O5S/c1-17-11-5-6-12(23(21,22)16-8-7-13(18)19)9-3-2-4-10(14(9)11)15(17)20/h2-6,16H,7-8H2,1H3,(H,18,19)

InChI Key

YKFXGUMDHKFPDG-UHFFFAOYSA-N

SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC(=O)O)C=CC=C3C1=O

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC(=O)O)C=CC=C3C1=O

Origin of Product

United States

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